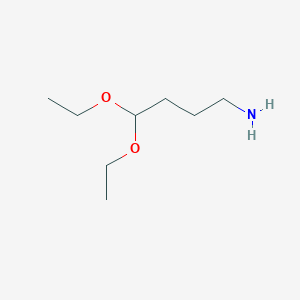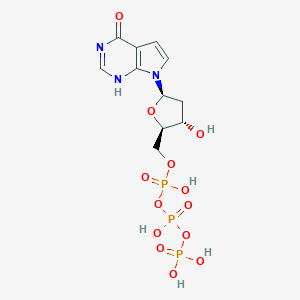
7-Deaza-2'-deoxyinosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-2'-deoxyinosine triphosphate (7-ddITP) is a modified nucleoside triphosphate that has gained significant attention in the field of molecular biology and biochemistry. This modified nucleotide has unique properties that make it an attractive tool for various applications, including DNA sequencing, polymerase chain reaction (PCR), and other molecular biology techniques.
Mechanism Of Action
The mechanism of action of 7-Deaza-2'-deoxyinosine triphosphate involves its incorporation into the growing DNA strand during DNA synthesis. Once incorporated, it functions as a reversible terminator, which prevents further extension of the DNA strand. This property is essential for accurate DNA sequencing and other molecular biology techniques.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate are not well understood. However, studies have shown that it can inhibit the activity of DNA polymerase and other enzymes involved in DNA synthesis. It has also been shown to induce DNA damage and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Deaza-2'-deoxyinosine triphosphate in lab experiments is its ability to improve the accuracy and sensitivity of DNA sequencing and other molecular biology techniques. It also allows for the selective incorporation of the modified nucleotide into the growing DNA strand, which can be useful for various applications. However, one of the limitations of using 7-Deaza-2'-deoxyinosine triphosphate is its high cost compared to other nucleotides.
Future Directions
There are several future directions for 7-Deaza-2'-deoxyinosine triphosphate research, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its role in DNA repair and replication. Additionally, further studies are needed to understand the biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate and its potential applications in various fields of research.
Conclusion
In conclusion, 7-Deaza-2'-deoxyinosine triphosphate is a modified nucleoside triphosphate that has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. Its unique properties make it an attractive tool for various applications, and its potential as an anticancer agent and its role in DNA repair and replication are areas of future research. However, its high cost compared to other nucleotides is a limitation that needs to be addressed.
Synthesis Methods
7-Deaza-2'-deoxyinosine triphosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 7-Deaza-2'-deoxyinosine triphosphate is chemical synthesis, which involves the use of various reagents and solvents to produce the desired product.
Scientific Research Applications
7-Deaza-2'-deoxyinosine triphosphate has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. In DNA sequencing, 7-Deaza-2'-deoxyinosine triphosphate is used as a reversible terminator, which allows for the accurate detection of nucleotide incorporation during the sequencing process. In PCR, 7-Deaza-2'-deoxyinosine triphosphate is used as a substrate for DNA polymerase, which allows for the selective incorporation of the modified nucleotide into the growing DNA strand.
properties
CAS RN |
136120-28-0 |
|---|---|
Product Name |
7-Deaza-2'-deoxyinosine triphosphate |
Molecular Formula |
C11H16N3O13P3 |
Molecular Weight |
491.18 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
QLCZUJVRPNFETQ-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
synonyms |
7-deaza-2'-deoxyinosine triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




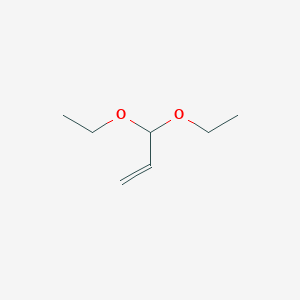
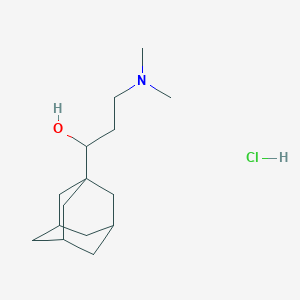
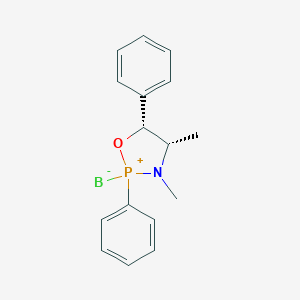


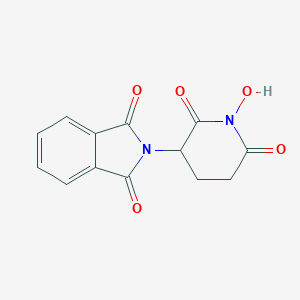
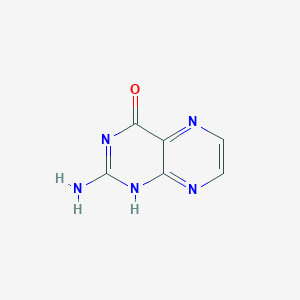
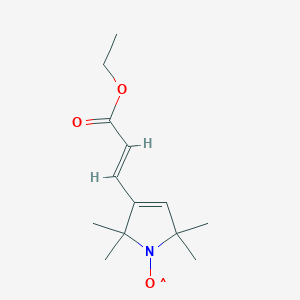
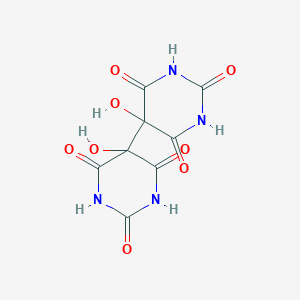
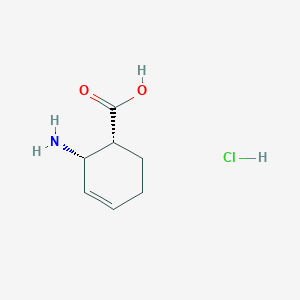
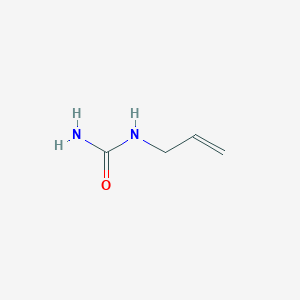
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
